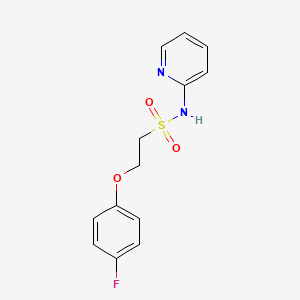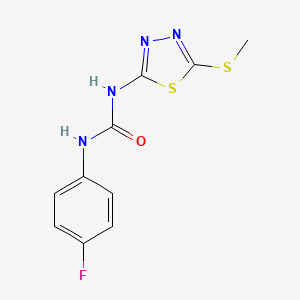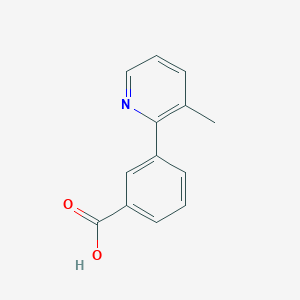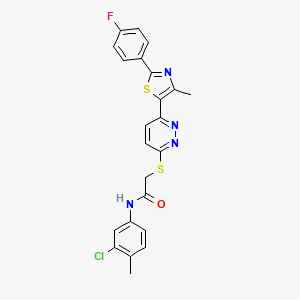
2-(4-fluorophenoxy)-N-(pyridin-2-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound can be found on ChemicalBook .Aplicaciones Científicas De Investigación
Fluoroionophores for Metal Detection
A study developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives for spectral diversity and metal cation interaction. It identified compounds that chelate Zn^2+ specifically in both organic and semi-aqueous solutions. The research highlighted the utility of these compounds in cellular metal staining using fluorescence methods, demonstrating the potential of fluoroionophores in metal ion detection and imaging within biological systems (Hong et al., 2012).
Corrosion Inhibition
Another investigation focused on the adsorption and corrosion inhibition properties of piperidine derivatives on iron. The study employed quantum chemical calculations and molecular dynamics simulations to evaluate the efficiency of these compounds as corrosion inhibitors. This research contributes to the understanding of how such compounds interact with metal surfaces, potentially offering new solutions for protecting metals against corrosion (Kaya et al., 2016).
Photodynamic Therapy
Research into the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has shown potential for photocatalytic applications. The study suggests that these compounds could be suitable photosensitizers, particularly in the field of photodynamic therapy for cancer treatment. This application relies on the ability of the photosensitizer to produce reactive oxygen species when exposed to light, targeting and killing cancer cells (Öncül et al., 2021).
Environmental and Biological Sensing
A novel reaction-based fluorescent probe was developed for the selective discrimination of thiophenols over aliphatic thiols. This probe, featuring a sulfonamide bond, demonstrated high sensitivity and selectivity with potential applications in environmental and biological sciences for sensing thiophenols in water samples. The ability to accurately detect thiophenols is crucial for monitoring pollutants and understanding biological processes involving thiol-containing compounds (Wang et al., 2012).
Anticancer Activity
New indenopyridine derivatives incorporating benzenesulfonamide showed promising anticancer activity. These compounds were synthesized and tested against a breast cancer cell line, demonstrating significant cytotoxic effects. This highlights the potential of such derivatives in developing novel anticancer drugs, providing a foundation for further research into their mechanism of action and therapeutic efficacy (Ghorab & Al-Said, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-pyridin-2-ylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c14-11-4-6-12(7-5-11)19-9-10-20(17,18)16-13-3-1-2-8-15-13/h1-8H,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKDGJRMKIACRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)


![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)

![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)
![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)
